molecular formula C8H14ClNO3 B2643009 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2287335-09-3

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2643009
CAS No.: 2287335-09-3
M. Wt: 207.65
InChI Key: APIDSIDXEBXPMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The cyclobutane ring is then introduced through a series of reactions, including cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyazetidin-1-yl)cyclopentane-1-carboxylic acid;hydrochloride
  • 3-(3-Hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid;hydrochloride
  • 3-(3-Hydroxyazetidin-1-yl)cycloheptane-1-carboxylic acid;hydrochloride

Uniqueness

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with larger ring sizes, which may have different reactivity and binding characteristics .

Properties

IUPAC Name

3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7-3-9(4-7)6-1-5(2-6)8(11)12;/h5-7,10H,1-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDSIDXEBXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2CC(C2)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287335-09-3
Record name 3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
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